molecular formula C26H24N4O3 B11188394 N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11188394
M. Wt: 440.5 g/mol
InChI Key: KMNFOXYPTGZHDE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazobenzimidazole core, followed by the introduction of the 4-methylbenzyl group and the 2-methoxyphenyl group. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Study of its interactions with biological molecules and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
  • N-(2-methoxyphenyl)-2-[1-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Uniqueness

N-(2-methoxyphenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is unique due to the presence of the 4-methylbenzyl group, which may confer distinct biological activity and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C26H24N4O3/c1-17-11-13-18(14-12-17)16-29-25(32)22(30-21-9-5-3-7-19(21)28-26(29)30)15-24(31)27-20-8-4-6-10-23(20)33-2/h3-14,22H,15-16H2,1-2H3,(H,27,31)

InChI Key

KMNFOXYPTGZHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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